
1-(2-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide
説明
1-(2-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide, also known as CFMS, is a sulfonamide compound that has gained attention in the scientific community due to its potential applications in various fields. CFMS is synthesized through a multistep process, and its mechanism of action involves inhibiting certain enzymes in the body.
作用機序
1-(2-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide works by inhibiting the activity of certain enzymes in the body, including carbonic anhydrase and urease. Carbonic anhydrase plays a crucial role in the regulation of acid-base balance in the body, while urease is involved in the breakdown of urea to ammonia. By inhibiting these enzymes, this compound can disrupt the normal physiological processes in the body and potentially lead to the death of cancer cells or bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and bacteria, including Helicobacter pylori. This compound has also been shown to inhibit the activity of carbonic anhydrase and urease in vitro. However, the exact physiological effects of this compound in vivo are still under investigation.
実験室実験の利点と制限
1-(2-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide has several advantages for lab experiments, including its low cost and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and its potential toxicity. These limitations can make it challenging to work with this compound in certain experiments.
将来の方向性
There are several future directions for research on 1-(2-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide. One potential direction is to investigate its potential as a drug candidate for the treatment of cancer and bacterial infections. Another direction is to study its potential as a plant growth regulator and its effects on crop yield. Additionally, research could be conducted on the synthesis of novel materials using this compound as a precursor. Overall, this compound has significant potential for various applications, and further research is needed to fully understand its properties and potential.
科学的研究の応用
1-(2-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and bacterial infections. This compound has also been studied for its potential use as a plant growth regulator and as a precursor for the synthesis of novel materials.
特性
IUPAC Name |
1-(2-chlorophenyl)-N-(furan-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c13-12-6-2-1-4-10(12)9-18(15,16)14-8-11-5-3-7-17-11/h1-7,14H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHAIHMXEYZTKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CC=CO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}sulfonyl)indoline](/img/structure/B4391624.png)
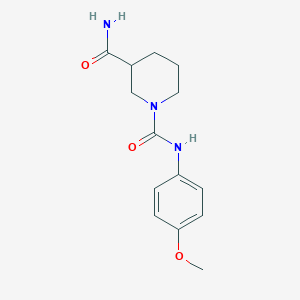
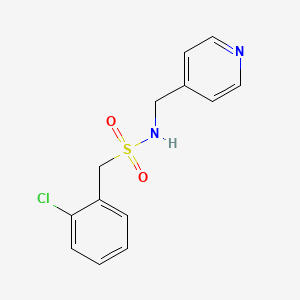
![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4391654.png)
![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)propanamide](/img/structure/B4391662.png)
![1-(2-bromo-4-hydroxy-5-methoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4391669.png)
![ethyl (4-{[(4-methylphenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4391686.png)
![5-bromo-2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4391691.png)
![ethyl 1-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4391696.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4391706.png)
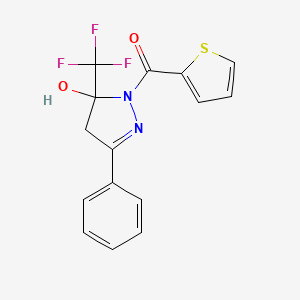
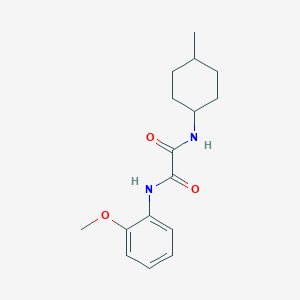
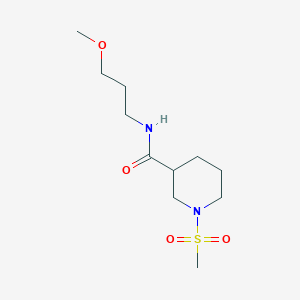
![N-(4-chlorobenzyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4391730.png)
